molecular formula C22H16ClN3O4 B2493477 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 931968-31-9

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B2493477
CAS No.: 931968-31-9
M. Wt: 421.84
InChI Key: MNIKUYLNIFCTQB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a furan-2-yl group bearing a (4-chlorophenoxy)methyl moiety. Position 5 of the oxazole is functionalized with a (4-methoxyphenyl)amino group, while position 4 carries a carbonitrile group. The molecular formula is C22H16ClN3O4, with a molecular weight of 421.84 g/mol.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKUYLNIFCTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring, followed by the introduction of the chlorophenoxy and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the cyclization to form the oxazole ring under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Molecular Features

The compound is characterized by:

  • Furan Ring : Contributes to its reactivity and biological activity.
  • Oxazole Ring : Known for its pharmacological properties.
  • Chlorophenoxy and Methoxyphenyl Substituents : These groups enhance the compound's binding affinity and biological activity.

Molecular Formula

C22H16ClN3O4\text{C}_{22}\text{H}_{16}\text{ClN}_3\text{O}_4

Molecular Weight

Molecular Weight=415.83 g mol\text{Molecular Weight}=415.83\text{ g mol}

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with various biological targets, leading to promising pharmacological effects.

Case Study: Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can inhibit tumor growth in vitro and in vivo models by targeting specific enzymes involved in cancer cell proliferation.

Materials Science

The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance.

Data Table: Comparison of Material Properties

PropertyCompound ACompound BThis compound
Electrical ConductivityModerateHighHigh
Thermal StabilityLowModerateHigh
Optical PropertiesPoorExcellentExcellent

Biological Studies

The compound is being explored for its potential biological activities beyond anticancer effects, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole-Furan Hybrids

Compound A: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (C23H18FN3O4)

  • Key Differences: Fluorine replaces chlorine in the benzylamino group (4-fluorobenzyl vs. 4-chlorophenoxy). The furan substituent is 4-methoxyphenoxymethyl instead of 4-chlorophenoxymethyl.
  • Implications: The halogen (F vs. Cl) affects lipophilicity and binding interactions; Cl may enhance hydrophobic interactions in biological systems.

Compound B: 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile (C12H10N2O2)

  • Key Differences: Furan core instead of oxazole. Lacks the chlorophenoxymethyl substituent.

Halogenated Aromatic Systems

Compound C: 2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (C23H19Cl2N2O3)

  • Key Differences :
    • Chromene core instead of oxazole.
    • Dual chlorine atoms enhance electrophilicity but reduce solubility.
  • Implications :
    • Chromene derivatives often exhibit antioxidant or anti-inflammatory activity, diverging from oxazole-based targets .

Compound D: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide (C24H26ClN3O3)

  • Key Differences: Furamide (furan-carboxamide) structure vs. oxazole-carbonitrile. Diethylamino group increases basicity.
  • Implications :
    • The carboxamide group may facilitate hydrogen bonding in biological targets, unlike the carbonitrile’s electron-withdrawing effects .

Table 1. Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3-Oxazole 2-(4-Cl-phenoxy-methyl-furan); 5-(4-MeO-phenyl)amino; 4-CN 421.84 Hybrid heterocycle with balanced electronic properties
Compound A 1,3-Oxazole 2-(4-MeO-phenoxy-methyl-furan); 5-(4-F-benzyl)amino; 4-CN 419.41 Fluorine enhances electronegativity; ether linkage increases polarity
Compound B Furan 3-CN; 5-(4-MeO-phenyl) 214.22 Simpler structure; lacks halogenated groups
Compound C Chromene 4-[5-Cl-2-(4-Cl-benzyloxy)phenyl]; 3-CN 454.32 Dual Cl atoms; chromene core associated with antioxidant activity
Compound D Furan-carboxamide 5-(4-Cl-3-Me-phenoxy-methyl); N-(4-diethylamino-phenyl) 439.94 Carboxamide and diethylamino groups enhance solubility and basicity

Research Findings and Implications

  • Synthetic Pathways: The target compound’s furan-oxazole hybrid may be synthesized via cyclocondensation of appropriate precursors, similar to methods used for Compound A (DMF/KF-montmorillonite) and furan-3-carbonitriles (malononitrile-mediated reactions) . Halogenation and methoxy-group introduction likely follow established protocols for aromatic substitution .
  • The 4-methoxyphenyl group (common in Compounds A, B, and D) is associated with enhanced membrane permeability in drug design .
  • Physicochemical Properties: The carbonitrile group in the target compound may improve metabolic stability compared to carboxamides (e.g., Compound D) .

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, beginning with the formation of the furan ring, followed by the introduction of the chlorophenoxy and methoxyphenyl groups. The oxazole ring is constructed subsequently, culminating in the formation of the carbonitrile group. This multi-step process allows for the precise manipulation of functional groups to enhance biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structural features have demonstrated significant antitumor , anti-inflammatory , and antidiabetic activities. For instance:

  • Antitumor Activity : Compounds containing oxazole and furan rings have been shown to inhibit cancer cell proliferation in various studies. For example, analogs have exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong cytotoxic effects.
  • Anti-inflammatory Effects : Related compounds have been reported to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
  • Antidiabetic Potential : Some derivatives have demonstrated improved insulin sensitivity and glucose uptake in preclinical models, suggesting a role in diabetes management.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorThiazole derivativesIC50 < 10 µM in various cancer cell linesMDPI
Anti-inflammatoryPiperazine derivativesReduced cytokine levelsSciELO
AntidiabeticFuran-based compoundsIncreased insulin sensitivityScience.gov

Case Study 1: Antitumor Activity

A study investigated a series of oxazole-based compounds similar to our target compound against human glioblastoma cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, with some compounds achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Properties

Another research explored the anti-inflammatory effects of related furan derivatives. In this study, treatment with these compounds resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

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